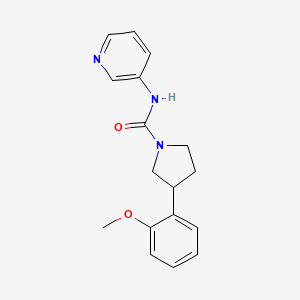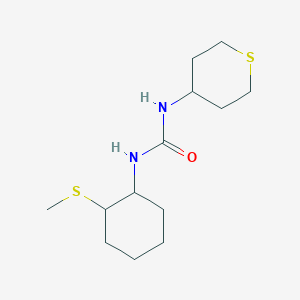![molecular formula C9H7BrFN3 B7593590 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of fungal cell wall synthesis and disruption of the cell membrane. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole has been found to have minimal toxicity in animal studies, indicating its potential for use in humans. It has been shown to have a low affinity for human cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions. However, further studies are needed to fully understand its biochemical and physiological effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole is its potent antifungal and anticancer activity, which makes it a valuable tool for scientific research. Its low toxicity and low potential for drug-drug interactions also make it a promising candidate for further development. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its synthesis method can be complex and time-consuming, which may pose challenges for large-scale production.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole. One area of focus could be the development of more efficient and scalable synthesis methods to enable large-scale production. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Its potential as a treatment for fungal infections and cancer should be explored further, with a focus on optimizing its efficacy and minimizing side effects. Finally, its potential applications in other fields, such as agriculture and environmental science, should also be investigated.
Synthesemethoden
The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole can be achieved through several methods, including the reaction of 2-bromo-5-fluorobenzyl chloride with sodium azide, followed by cyclization with copper(I) iodide. Another method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with triethylamine and triazole to form the desired compound. These methods have been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antifungal activity against a wide range of fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Its ability to inhibit the proliferation of cancer cells has been attributed to its effect on the cell cycle and induction of apoptosis.
Eigenschaften
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHCBMFVCCBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)